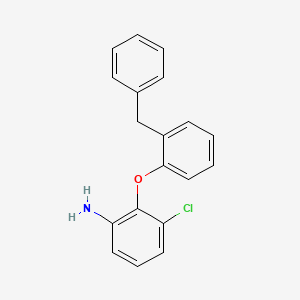

2-(2-Benzylphenoxy)-3-chloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Benzylphenoxy)-3-chloroaniline (2-BP-3CA) is an aniline-based compound that has been studied for its potential applications in a variety of fields. It is a member of the benzylphenoxy family of compounds, which are known for their ability to be used in a variety of synthetic reactions and for their potential applications in the pharmaceutical and biotechnology industries.

Scientific Research Applications

Synthesis and Biological Activity

Anticancer Activity : Derivatives of 2-aminobenzophenones, synthesized through acylation of para-chloroaniline, have shown potential anticancer activity. The presence of a chlorine atom in the aromatic ring enhances biological activity, suggesting that structurally similar compounds like "2-(2-Benzylphenoxy)-3-chloroaniline" may also exhibit significant biological properties (Cortez-Maya et al., 2012).

Antimicrobial Activity : Azo-pyrazoline derivatives synthesized from 2-chloroaniline have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of chloroaniline derivatives in developing new antimicrobial agents (Hawaiz & Samad, 2012).

Chemical Properties and Sensing Applications

Electrical Conductivity and Gas Sensing : Methanesulfonic acid-doped poly(2-chloroaniline) exhibits good electrical conductivity and shows promise as a sensing material for ammonia gas, demonstrating the utility of chloroaniline derivatives in sensor development (Pandule et al., 2016).

Oxidation Mechanisms and Environmental Applications : The reactivity of ferrate(VI) with phenolic compounds, including the degradation of chlorophenols, provides insights into the environmental applications of similar compounds for water treatment and pollution remediation (Chen et al., 2019).

Fluorescence Probes : Novel synthetic benzophenone analogues, including those derived from chloroaniline, have been developed as fluorescence probes for detecting reactive oxygen species, showcasing the application of such compounds in biological and chemical detection systems (Setsukinai et al., 2003).

properties

IUPAC Name |

2-(2-benzylphenoxy)-3-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c20-16-10-6-11-17(21)19(16)22-18-12-5-4-9-15(18)13-14-7-2-1-3-8-14/h1-12H,13,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVYOKVMOFPVMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=CC=C3Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)

![4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345020.png)

![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)